molecular formula C11H10O2 B1400216 4-methyl-5-vinylisobenzofuran-1(3H)-one CAS No. 1255206-69-9

4-methyl-5-vinylisobenzofuran-1(3H)-one

Cat. No. B1400216
Key on ui cas rn: 1255206-69-9
M. Wt: 174.2 g/mol
InChI Key: PYFRWRLVRDXGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108947B2

Procedure details

5-Bromo-4-methyl-2-benzofuran-1(3H)-one (600 mg, 4.5 mmol), potassium vinyl trifluoroborate (510 mg, 2.2 mmmol), PdCl2(dppf)-CH2Cl2 Adduct (180 mg, 0.220 mmmol), and TEA (0.62 mL, 4.5 mmol) were added to 10 mL ethanol in a 20 mL microwave tube. The tube was sealed and degassed, and then heated to 140° C. for 20 minutes. Analysis by LC-MS showed product peak. The reaction mixture was diluted with ethyl acetate, washed with brine twice, and dried and evaporated to dryness. The crude product was purified by MPLC chromatography (0-80% ETOAC/Hexane solvent system) to yield 5-ethenyl-4-methyl-2-benzofuran-1(3H)-one.
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
510 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[CH3:12].[CH2:13](O)[CH3:14]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH:13]([C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[CH3:12])=[CH2:14] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1)C
Name
potassium vinyl trifluoroborate
Quantity
510 mg
Type
reactant
Smiles
Name
TEA
Quantity
0.62 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
180 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine twice
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by MPLC chromatography (0-80% ETOAC/Hexane solvent system)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C2=C(C(OC2)=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.